molecular formula C10H7NO3 B1615348 5-Nitro-1-naphthol CAS No. 6304-46-7

5-Nitro-1-naphthol

Cat. No. B1615348
Key on ui cas rn: 6304-46-7
M. Wt: 189.17 g/mol
InChI Key: RIXNIZKEKXPLIT-UHFFFAOYSA-N
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Patent
US06828461B2

Procedure details

In an autoclave was placed 1.9 g of 5-nitro-1-naphthol, 0.02 g of 5% Pd/C (containing 50% by weight of water), and 50 g of isopropanol, and the hydrogen pressure was set at 0.8 MPa. The reaction was carried out at 50° C. for 2 hours. After the reaction mixture was cooled, the catalyst was filtered off, and the reaction mass thus obtained was analyzed by gas chromatography. As a result, the content of 5-amino-1-naphthol produced was 1.5 g (yield 95%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.02 g
Type
catalyst
Reaction Step Three
Quantity
50 g
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[C:9]2[OH:14])([O-])=O.[H][H]>[Pd].C(O)(C)C>[NH2:1][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[C:9]2[OH:14]

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CC=C(C2=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.02 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
50 g
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the reaction mass thus obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C2C=CC=C(C2=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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